1,3-Cyclopentadiene, 5-(1,3-dimethyl-2-butenylidene)-
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Overview
Description
1,3-Cyclopentadiene, 5-(1,3-dimethyl-2-butenylidene)- is an organic compound with a unique structure that includes a cyclopentadiene ring substituted with a 1,3-dimethyl-2-butenylidene group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Cyclopentadiene, 5-(1,3-dimethyl-2-butenylidene)- typically involves the reaction of cyclopentadiene with a suitable alkylating agent under controlled conditions. One common method is the alkylation of cyclopentadiene with 1,3-dimethyl-2-butenyl chloride in the presence of a strong base such as sodium hydride or potassium tert-butoxide. The reaction is usually carried out in an inert solvent like tetrahydrofuran at low temperatures to prevent side reactions.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure precise control over reaction conditions and to maximize yield. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
1,3-Cyclopentadiene, 5-(1,3-dimethyl-2-butenylidene)- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield alcohols or alkanes.
Substitution: The compound can undergo nucleophilic substitution reactions, where the 1,3-dimethyl-2-butenylidene group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous solution or chromium trioxide in acetic acid.
Reduction: Lithium aluminum hydride in ether or sodium borohydride in methanol.
Substitution: Nucleophiles such as halides, amines, or thiols in polar aprotic solvents like dimethyl sulfoxide.
Major Products Formed
Oxidation: Ketones, carboxylic acids.
Reduction: Alcohols, alkanes.
Substitution: Various substituted cyclopentadiene derivatives.
Scientific Research Applications
1,3-Cyclopentadiene, 5-(1,3-dimethyl-2-butenylidene)- has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of polymers and advanced materials with specific properties.
Mechanism of Action
The mechanism of action of 1,3-Cyclopentadiene, 5-(1,3-dimethyl-2-butenylidene)- involves its interaction with molecular targets through various pathways. The compound can act as a ligand, binding to specific receptors or enzymes and modulating their activity. The presence of the 1,3-dimethyl-2-butenylidene group can influence the compound’s reactivity and interaction with other molecules, leading to diverse biological and chemical effects.
Comparison with Similar Compounds
Similar Compounds
- 1,3-Cyclopentadiene, 5,5-dimethyl-2-ethyl-
- 1,3-Cyclopentadiene, 5,5-dimethyl-
Uniqueness
1,3-Cyclopentadiene, 5-(1,3-dimethyl-2-butenylidene)- is unique due to the presence of the 1,3-dimethyl-2-butenylidene group, which imparts distinct chemical and physical properties
Properties
CAS No. |
13347-52-9 |
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Molecular Formula |
C11H14 |
Molecular Weight |
146.23 g/mol |
IUPAC Name |
5-(4-methylpent-3-en-2-ylidene)cyclopenta-1,3-diene |
InChI |
InChI=1S/C11H14/c1-9(2)8-10(3)11-6-4-5-7-11/h4-8H,1-3H3 |
InChI Key |
MVEGMRAVWSIQQG-UHFFFAOYSA-N |
Canonical SMILES |
CC(=CC(=C1C=CC=C1)C)C |
Origin of Product |
United States |
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